molecular formula C19H31NO4 B216154 1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine

1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine

Cat. No.: B216154
M. Wt: 337.5 g/mol
InChI Key: QFJHXVLSICWSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with dimethyl groups and an ethoxyethyl chain linked to a dimethoxyphenoxy group

Preparation Methods

The synthesis of 1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxyphenol, ethylene oxide, and 3,5-dimethylpiperidine.

    Etherification: The first step involves the etherification of 2,6-dimethoxyphenol with ethylene oxide to form 2-(2,6-dimethoxyphenoxy)ethanol.

    Alkylation: The next step is the alkylation of 2-(2,6-dimethoxyphenoxy)ethanol with 3,5-dimethylpiperidine under basic conditions to yield the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.

    Hydrolysis: Acidic or basic hydrolysis can break down the ether linkages, leading to the formation of smaller fragments.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine has several scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that interact with specific biological targets.

    Materials Science: Its unique chemical properties can be exploited in the development of new materials with specific functionalities, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe to study biological processes, including enzyme interactions and receptor binding.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the biological context and the specific targets it interacts with. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine can be compared with similar compounds such as:

    1-{2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl}-3,5-dimethylpyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, which may affect its chemical reactivity and biological activity.

    1-{2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl}-3,5-dimethylmorpholine: The presence of a morpholine ring introduces different electronic and steric effects, potentially altering its interactions with biological targets.

    1-{2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl}-3,5-dimethylpiperazine: The piperazine ring provides additional nitrogen atoms, which can participate in hydrogen bonding and other interactions.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H31NO4

Molecular Weight

337.5 g/mol

IUPAC Name

1-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine

InChI

InChI=1S/C19H31NO4/c1-15-12-16(2)14-20(13-15)8-9-23-10-11-24-19-17(21-3)6-5-7-18(19)22-4/h5-7,15-16H,8-14H2,1-4H3

InChI Key

QFJHXVLSICWSIO-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)CCOCCOC2=C(C=CC=C2OC)OC)C

Canonical SMILES

CC1CC(CN(C1)CCOCCOC2=C(C=CC=C2OC)OC)C

Origin of Product

United States

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